molecular formula C22H21ClN2O5 B11686183 5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11686183
M. Wt: 428.9 g/mol
InChI Key: BMYAJNFDQPEDKD-UHFFFAOYSA-N
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Description

5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a methylphenoxy ethoxy linkage, and a diazine trione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione typically involves multiple stepsThe final step involves the formation of the diazine trione core via a cyclization reaction under controlled conditions, such as elevated temperatures and the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, which can result in therapeutic or other biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione apart from similar compounds is its unique combination of functional groups and its diazine trione core. This structure imparts specific chemical and biological properties that make it valuable for various applications, from synthetic chemistry to potential therapeutic uses .

Properties

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

5-[[5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H21ClN2O5/c1-14-4-7-17(8-5-14)29-10-11-30-19-9-6-16(23)12-15(19)13-18-20(26)24(2)22(28)25(3)21(18)27/h4-9,12-13H,10-11H2,1-3H3

InChI Key

BMYAJNFDQPEDKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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